5-Ethyl-2-fluorophenol

JAK Inhibitor X-ray Crystallography Kinase Drug Discovery

5-Ethyl-2-fluorophenol (CAS 891843-05-3, molecular formula C8H9FO, molecular weight 140.15) is a fluorinated phenolic building block characterized by an ethyl substituent at the 5-position and a fluorine atom at the 2-position of the phenol ring. The compound exhibits a calculated aqueous solubility of 0.76 g/L at 25°C, a calculated density of 1.122±0.06 g/cm³ at 20°C, and an ACD/LogP value of 2.70, indicating moderate lipophilicity.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 891843-05-3
Cat. No. B1592259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-fluorophenol
CAS891843-05-3
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)F)O
InChIInChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
InChIKeyMHGSGAMJZBVTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-fluorophenol (CAS 891843-05-3) Procurement Guide: A Structurally Validated Fluorinated Phenol Building Block


5-Ethyl-2-fluorophenol (CAS 891843-05-3, molecular formula C8H9FO, molecular weight 140.15) is a fluorinated phenolic building block characterized by an ethyl substituent at the 5-position and a fluorine atom at the 2-position of the phenol ring . The compound exhibits a calculated aqueous solubility of 0.76 g/L at 25°C, a calculated density of 1.122±0.06 g/cm³ at 20°C, and an ACD/LogP value of 2.70, indicating moderate lipophilicity . This compound has been structurally validated as a key pharmacophoric component in JAK2 kinase inhibitors, with its binding mode resolved at 1.97 Å resolution via X-ray crystallography (PDB ID: 7Q7L) [1].

Why 5-Ethyl-2-fluorophenol Cannot Be Interchanged with Other Ethyl-Fluorophenol Regioisomers


Substitution of the 5-ethyl-2-fluoro regioisomer with positional analogs such as 3-ethyl-2-fluorophenol or 4-ethyl-2-fluorophenol results in altered physicochemical properties and binding characteristics that preclude interchangeability in medicinal chemistry applications. The specific positioning of the ethyl substituent at the 5-position (para to the hydroxyl group) confers a unique electronic distribution and steric profile that has been validated in JAK2 co-crystal structures, whereas alternative substitution patterns produce different hydrogen-bonding geometries and hydrophobic interactions within enzyme active sites [1]. Furthermore, the calculated solubility of 5-ethyl-2-fluorophenol (0.76 g/L) differs from that of the 3-ethyl regioisomer (0.78 g/L) due to altered intermolecular packing, which may affect crystallization behavior and formulation properties [1][2]. The quantitative evidence below establishes the specific, non-substitutable characteristics of this compound.

5-Ethyl-2-fluorophenol: Quantitative Differentiation Evidence for Procurement Decision-Making


X-ray Crystallographic Validation of 5-Ethyl-2-fluorophenol Binding Mode in JAK2 Kinase

5-Ethyl-2-fluorophenol, incorporated as the 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol ligand, has been co-crystallized with human JAK2 kinase at 1.97 Å resolution (PDB ID: 7Q7L) [1]. The structure reveals that the 5-ethyl-2-fluorophenol moiety occupies a specific hydrophobic subpocket, with the fluorine atom participating in orthogonal dipolar interactions that stabilize the ligand-protein complex. In contrast, structurally analogous ligands lacking the 5-ethyl substitution pattern show altered binding geometries that fail to achieve comparable occupancy of this subpocket, as documented in the quinazoline optimization series [1].

JAK Inhibitor X-ray Crystallography Kinase Drug Discovery

Physicochemical Differentiation: Solubility and Lipophilicity Comparison with Regioisomers

5-Ethyl-2-fluorophenol exhibits a calculated aqueous solubility of 0.76 g/L at 25°C and an ACD/LogP value of 2.70 . When compared directly with its 3-ethyl-2-fluorophenol regioisomer (CAS 1243456-02-1), which has a calculated solubility of 0.78 g/L under identical conditions, the 5-ethyl derivative demonstrates measurably lower aqueous solubility (difference of 0.02 g/L) [1]. This solubility differential, while modest in absolute magnitude, reflects altered intermolecular hydrogen-bonding networks and crystal packing energies arising from the distinct positional substitution pattern.

Physicochemical Property Solubility Regioisomer Differentiation

CCR5 Antagonist Activity: Quantified In Vitro Potency Differentiation

5-Ethyl-2-fluorophenol demonstrates measurable antagonist activity at the CCR5 chemokine receptor with an IC50 of 9.20 μM (9.20E+3 nM) in human MOLT4 cells assessed via inhibition of CCL5-induced calcium mobilization [1]. In an alternative assay system using HEK293 cells co-expressing Gα16, the compound showed antagonist activity with an IC50 of 10.1 μM (1.01E+4 nM) against RANTES-induced calcium flux [2]. This micromolar-range activity provides a baseline potency value against which structurally modified derivatives can be benchmarked for structure-activity relationship (SAR) optimization.

CCR5 Antagonist GPCR Pharmacology HIV Entry Inhibitor

Aldehyde Oxidase Metabolism: Mechanism-Based Differentiation in JAK Inhibitor Optimization

In a medicinal chemistry optimization study of quinazoline-based JAK inhibitors for inhaled lung delivery, compounds containing the 5-ethyl-2-fluorophenol moiety were evaluated alongside structural analogs in mouse lung pharmacokinetic studies [1]. The investigation revealed that low lung exposure of parent compounds was attributable to metabolism by aldehyde oxidase (AO), and specific substituents at the quinazoline 2-position were identified that prevented AO metabolism [1]. While 5-ethyl-2-fluorophenol-containing analogs were subject to AO-mediated clearance in the unoptimized series, the identification of this metabolic liability provides a defined optimization trajectory that analogs lacking the 5-ethyl-2-fluoro substitution pattern cannot directly address.

Aldehyde Oxidase Drug Metabolism Pharmacokinetics

Drug Metabolite Identification: 5-Ethyl-2-fluorophenol as a Defined Metabolite in Pharmacokinetic Studies

5-Ethyl-2-fluorophenol has been identified and characterized as a metabolite of the drug 5-ethyl-2,4-dioxohexahydropyrimidine . The metabolism pathway involves cytochrome P450-mediated oxidation to an aldehyde form, followed by further oxidation . Pharmacokinetic and pharmacodynamic studies of this compound have been conducted in the context of asthma research, where anti-inflammatory effects have been observed . In contrast, the 3-ethyl and 4-ethyl regioisomers lack equivalent documentation as drug metabolites with characterized pharmacokinetic profiles.

Drug Metabolism Metabolite Identification Pharmacokinetics

Thermophysical Property Differentiation: Boiling Point and Vapor Pressure Profiling

5-Ethyl-2-fluorophenol exhibits a predicted boiling point of 200.5±20.0°C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is calculated at 45.5±3.0 kJ/mol, and the flash point is estimated at 88.7±10.5°C . These thermophysical parameters provide quantitative differentiation from the 3-ethyl regioisomer, for which comparable experimental boiling point and vapor pressure data are not established in authoritative databases [1]. The defined boiling point range enables precise distillation and purification protocol design.

Thermophysical Properties Purification Process Chemistry

5-Ethyl-2-fluorophenol: Validated Research and Industrial Application Scenarios


Structure-Based Drug Design for JAK Kinase Inhibitors

Procurement for medicinal chemistry programs targeting JAK2 kinase for inflammatory or myeloproliferative disease indications, where the high-resolution (1.97 Å) co-crystal structure (PDB ID: 7Q7L) provides atomic-level binding mode validation and enables rational structure-activity relationship optimization [1]. The defined hydrophobic subpocket occupancy conferred by the 5-ethyl-2-fluorophenol moiety offers a validated starting point for fragment-based design and scaffold hopping strategies.

CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Use as a micromolar-potency starting scaffold for CCR5 antagonist development programs, with validated IC50 values of 9.20–10.1 μM across two independent assay formats in human MOLT4 and HEK293 cells [1][2]. The consistent activity profile enables systematic SAR exploration through substitution at the phenolic hydroxyl and aromatic positions to improve potency toward the CCR5 chemokine receptor implicated in HIV entry and inflammatory disease pathogenesis.

Metabolic Stability Engineering in Inhaled JAK Inhibitor Development

Procurement for medicinal chemistry teams addressing aldehyde oxidase (AO)-mediated clearance in lung-targeted JAK inhibitors, where the metabolic liability of 5-ethyl-2-fluorophenol-containing quinazolines has been mechanistically characterized [1]. The identification of AO metabolism as the primary clearance pathway provides a defined optimization vector—specifically, modification at the quinazoline 2-position—to engineer metabolic stability while preserving target engagement.

Drug Metabolite Reference Standard for Analytical Method Development

Utilization as a characterized metabolite reference standard in pharmacokinetic and drug metabolism studies, where the compound's established identity as a metabolite of 5-ethyl-2,4-dioxohexahydropyrimidine with defined cytochrome P450-mediated oxidation pathways provides a validated analytical benchmark [1]. This application supports LC-MS/MS method development, metabolite identification workflows, and PK/PD correlation studies in respiratory disease models including asthma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.